3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Overview
Description
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (CMP-6-COOH) is a cyclopropyl-substituted imidazo[1,5-a]pyridine-6-carboxylic acid derivative, which has recently been studied for its potential applications in the field of medicinal chemistry. CMP-6-COOH is a structural analog of the widely studied imidazo[1,5-a]pyridine-6-carboxylic acid (IPC-6-COOH). It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.
Scientific Research Applications
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, including those related to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid, has been a significant area of research due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. A study by Abignente et al. (1982) focused on the preparation of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, demonstrating methods that could be relevant for synthesizing structurally related compounds such as 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. These methods involve the reaction of 2-aminopyridines with ethyl 2-chloroacetoacetate followed by hydrolysis, evaluated for their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities, indicating their pharmaceutical potential (Abignente et al., 1982).
Antibacterial Agents
In the search for new antibacterial agents, Bouzard et al. (1992) synthesized a series of fluoronaphthyridines, including compounds with structural similarities to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. These compounds were tested for their in vitro and in vivo antibacterial activities, showcasing the importance of the cyclopropyl group and methyl substitution for activity. This research points to the potential use of 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives as antibacterial agents (Bouzard et al., 1992).
Combinatorial Chemistry
The field of combinatorial chemistry has also seen applications of compounds related to 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid. Marandi (2018) detailed the synthesis of 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids via a three-component condensation reaction. This work emphasizes the role of such compounds in the development of new materials with potential applications in medicinal and biological sciences, suggesting that similar methodologies could be applied to the synthesis of 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid derivatives for various scientific applications (Marandi, 2018).
properties
IUPAC Name |
3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(15)16)5-4-9-6-13-11(14(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJJJDJRQFITF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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